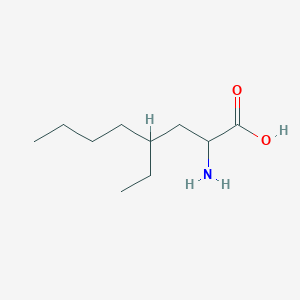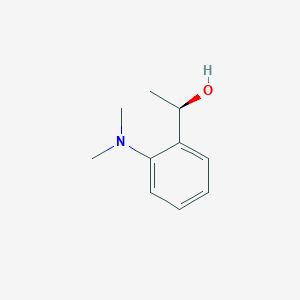
3-(Cyclopentyloxy)-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylpropanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the cyclopentyloxy group, often in the presence of a base or acid catalyst.
Major Products
Oxidation: 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid.
Reduction: 3-(Cyclopentyloxy)-2,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.
Applications De Recherche Scientifique
3-(Cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Cyclopentyloxy)-2,2-dimethylpropanal exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical reactions and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopentyloxy)-2,2-dimethylpropanol: The reduced form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid: The oxidized form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropylamine: A derivative with an amine group instead of the aldehyde.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-cyclopentyloxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |
Clé InChI |
UHUNHBHNRSNMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)



![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
